molecular formula C14H19N3S2 B10876501 6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10876501
M. Wt: 293.5 g/mol
InChI Key: CXLCXEGXZVGHSW-UHFFFAOYSA-N
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Description

6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing with specific solvents and catalysts are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a tetrahydrobenzothieno ring and a pyrimidine ring, along with the presence of a propylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19N3S2

Molecular Weight

293.5 g/mol

IUPAC Name

6-methyl-2-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19N3S2/c1-3-6-18-14-16-12(15)11-9-7-8(2)4-5-10(9)19-13(11)17-14/h8H,3-7H2,1-2H3,(H2,15,16,17)

InChI Key

CXLCXEGXZVGHSW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C3=C(CCC(C3)C)SC2=N1)N

Origin of Product

United States

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